4-Fluoro-2-(trifluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H6F4O It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The choice of reagents, catalysts, and reaction conditions are optimized for efficiency and yield. The process may also include purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine or trifluoromethoxy groups can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the products will have different functional groups replacing the fluorine or trifluoromethoxy groups.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(trifluoromethoxy)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include the modulation of enzyme activity or the alteration of molecular interactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Fluoro-2-(trifluoromethoxy)naphthalene include other fluorinated naphthalene derivatives and trifluoromethoxy-substituted aromatic compounds. Examples include:
- 2-Fluoronaphthalene
- 1-Trifluoromethoxy-2-fluorobenzene
Uniqueness
The uniqueness of this compound lies in the combination of the fluorine and trifluoromethoxy groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H6F4O |
---|---|
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
1-fluoro-3-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6F4O/c12-10-6-8(16-11(13,14)15)5-7-3-1-2-4-9(7)10/h1-6H |
InChI-Schlüssel |
XTIRCRMXMMBTBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.